AI-942/8012163
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Overview
Description
AI-942/8012163 is a useful research compound. Its molecular formula is C11H16BrNOS and its molecular weight is 290.22g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of 5-methylthiophene-2-carboxylic acid: The starting material, 5-methylthiophene-2-carboxylic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-5-methylthiophene-2-carboxylic acid.
Formation of the ketone: The carboxylic acid group is then converted to a ketone via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.
Introduction of the dimethylamino group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and greener reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ketone group to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors and conductive polymers.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-5-methylthiophen-2-yl)-2-methylpropan-1-one: Lacks the dimethylamino group, which may result in different chemical reactivity and biological activity.
1-(4-Bromo-5-methylthiophen-2-yl)-3-(methylamino)-2-methylpropan-1-one: Contains a methylamino group instead of a dimethylamino group, which may affect its pharmacokinetic properties.
Uniqueness
Properties
Molecular Formula |
C11H16BrNOS |
---|---|
Molecular Weight |
290.22g/mol |
IUPAC Name |
1-(4-bromo-5-methylthiophen-2-yl)-3-(dimethylamino)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H16BrNOS/c1-7(6-13(3)4)11(14)10-5-9(12)8(2)15-10/h5,7H,6H2,1-4H3 |
InChI Key |
FQJYSEFVBMGNAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(S1)C(=O)C(C)CN(C)C)Br |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)C(C)CN(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.